Product packaging for Destetrahydrofuranyl terazosin(Cat. No.:CAS No. 102714-74-9)

Destetrahydrofuranyl terazosin

Cat. No.: B3060897
CAS No.: 102714-74-9
M. Wt: 317.34 g/mol
InChI Key: LYWLXJIJCXEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Destetrahydrofuranyl Terazosin is a key reference standard of significant importance in pharmaceutical research and analytical chemistry. This compound, with the systematic name 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde and molecular formula C 15 H 19 N 5 O 3 , is primarily utilized in identification assays and rigorous tests for purity, essential for quality control and method development in the lab. As a derivative of Terazosin—a known quinazoline derivative alpha-1-selective adrenergic blocking agent used therapeutically for benign prostatic hyperplasia and hypertension—the study of this compound provides valuable insight into the structure-activity relationships and metabolic pathways of its parent drug. This high-quality standard is characterized using advanced techniques including HPLC, HNMR, and MS to ensure its identity and purity, providing researchers with reliable and consistent data. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N5O3 B3060897 Destetrahydrofuranyl terazosin CAS No. 102714-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWLXJIJCXEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162705
Record name 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-74-9
Record name 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102714-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Destetrahydrofuranyl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTETRAHYDROFURANYL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802P08HA53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biotransformation Pathways of Destetrahydrofuranyl Terazosin

Proposed Mechanistic Formation During Terazosin (B121538) Chemical Synthesis

The formation of Destetrahydrofuranyl terazosin during the synthesis of terazosin is primarily attributed to incomplete reactions or the degradation of intermediates and the final product. The standard synthesis of terazosin involves the reaction of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 1-(tetrahydro-2-furoyl)piperazine (B48511). wikipedia.org

Identification of Synthetic Byproducts and Intermediates Leading to this compound

During the synthesis of terazosin, several impurities and byproducts can be generated. This compound, which is essentially 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, can arise from several pathways:

Incomplete Acylation of Piperazine (B1678402): The synthesis of the reactant 1-(tetrahydro-2-furoyl)piperazine from piperazine and 2-furoyl chloride, followed by hydrogenation, may not proceed to completion. wikipedia.org Any unreacted piperazine or piperazine that has not been acylated will subsequently react with 2-chloro-6,7-dimethoxyquinazolin-4-amine to form a diamine impurity, which is structurally related to this compound.

Presence of Unsubstituted Piperazine: If the starting material, 1-(tetrahydro-2-furoyl)piperazine, contains residual piperazine, this will react with two molecules of 2-chloro-6,7-dimethoxyquinazolin-4-amine, leading to a dimeric impurity. However, if there is an excess of piperazine, it can lead to the formation of the monosubstituted this compound.

Hydrolysis of an Intermediate: The amide linkage in 1-(tetrahydro-2-furoyl)piperazine is susceptible to hydrolysis under certain pH and temperature conditions during the synthesis. If this bond is cleaved, the resulting piperazine can react as described above.

A summary of key reactants and potential byproducts in terazosin synthesis is provided in the table below.

Reactant/IntermediatePotential Byproduct Leading to this compound
PiperazineUnreacted piperazine can lead to the formation of this compound if it reacts with the quinazoline (B50416) moiety.
1-(tetrahydro-2-furoyl)piperazineIncomplete synthesis can leave unacylated piperazine.
2-chloro-6,7-dimethoxyquinazolin-4-amineReacts with piperazine impurities to form this compound.

Degradation Mechanisms of Terazosin Yielding this compound

The amide bond in the terazosin molecule is a potential site for chemical degradation, which can lead to the formation of this compound.

Hydrolytic Cleavage: Under conditions of high humidity, or in the presence of acids or bases, the amide bond linking the tetrahydrofuranyl group to the piperazine ring can undergo hydrolysis. This reaction would yield this compound and tetrahydrofuroic acid. The stability of terazosin is therefore dependent on storage conditions and formulation.

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate cleavage of chemical bonds. While the quinazoline ring is the primary chromophore, the absorbed energy could potentially lead to the degradation of the entire molecule, including the cleavage of the amide bond.

Oxidative Degradation: Oxidizing agents can also lead to the degradation of terazosin. The nitrogen atoms in the piperazine ring and the amine group on the quinazoline ring are susceptible to oxidation, which could destabilize the molecule and promote the cleavage of the tetrahydrofuranyl group.

Potential Biotransformation Routes of Terazosin Leading to this compound in Biological Systems

The metabolism of terazosin is extensive, with the majority of the drug being hepatically metabolized. drugbank.comnih.gov While the primary reported metabolites are 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative, the formation of this compound is a plausible metabolic pathway. drugbank.com

The biotransformation of terazosin primarily occurs in the liver and involves Phase I and Phase II metabolic reactions. drugs.com The cleavage of the tetrahydrofuranyl group would be a Phase I hydrolysis reaction.

Enzymatic Hydrolysis: The amide bond in terazosin can be hydrolyzed by amidase enzymes, such as carboxylesterases, which are abundant in the liver. This enzymatic cleavage would result in the formation of this compound and tetrahydrofuroic acid. This is a common metabolic pathway for drugs containing an amide linkage.

CYP450-Mediated Oxidation: While the primary role of cytochrome P450 enzymes in terazosin metabolism is O-demethylation, these enzymes can also catalyze oxidative dealkylation reactions. nih.gov It is conceivable that oxidation at the carbon atom adjacent to the amide nitrogen could lead to an unstable intermediate that subsequently cleaves to form this compound.

The table below summarizes the potential metabolic pathways for the formation of this compound.

Metabolic PathwayEnzyme FamilyResulting Products
Amide HydrolysisAmidases (e.g., Carboxylesterases)This compound, Tetrahydrofuroic acid
Oxidative DealkylationCytochrome P450This compound, Oxidized tetrahydrofuroyl moiety

It is important to note that while mechanistically plausible, the formation of this compound as a significant metabolite in humans has not been prominently reported in major clinical pharmacokinetic studies. drugs.commedicine.com This could indicate that it is a minor metabolic pathway or that the resulting metabolite is rapidly cleared from the body.

Molecular Characterization and Structural Elucidation of Destetrahydrofuranyl Terazosin

Definitive Determination of Molecular Formula and Precise Mass of Destetrahydrofuranyl Terazosin (B121538)

The foundational step in the characterization of any chemical entity is the establishment of its molecular formula and precise mass. For Destetrahydrofuranyl terazosin, this has been conclusively determined through high-resolution mass spectrometry.

The molecular formula of this compound is C₁₅H₁₉N₅O₃. This composition corresponds to a molecular weight of 317.34 g/mol . High-resolution mass spectrometry provides a more exact measure, revealing the mass of the protonated molecule ([M+H]⁺) to be m/z 318.15608. This precise mass measurement is critical for confirming the elemental composition and for differentiating it from other compounds with the same nominal mass.

Table 1: Molecular Identity of this compound

Property Value
Molecular Formula C₁₅H₁₉N₅O₃
Molecular Weight 317.34 g/mol

| Precise Mass ([M+H]⁺) | 318.15608 m/z |

Advanced Spectroscopic Methods for Structural Confirmation and Isomeric Differentiation

To elucidate the intricate three-dimensional structure of this compound and to confirm the connectivity of its atoms, a suite of advanced spectroscopic techniques is employed. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in this endeavor.

A research article focusing on the synthesis and characterization of terazosin derivatives confirms that "1-(4-amino-6,7-dimethoxy-quinazoline-2-yl)-4-formyl-piperazine," an alternative chemical name for this compound, has been characterized using ¹H-NMR, Mass, and IR Spectroscopy albany.eduresearchgate.net. While the specific spectral data is not detailed in the available literature, the application of these techniques is standard practice for the structural confirmation of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique would provide detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the quinazoline (B50416) ring, the piperazine (B1678402) ring, the methoxy (B1213986) groups, the amino group, and the formyl proton. The chemical shifts, integration, and coupling patterns of these signals would be instrumental in confirming the proposed structure.

¹³C-NMR: This method would identify the different carbon environments within the molecule, including the carbons of the quinazoline and piperazine rings, the methoxy carbons, and the carbonyl carbon of the formyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

N-H stretching vibrations of the primary amine.

C-H stretching of the aromatic and aliphatic components.

C=O stretching of the formyl group.

C-N and C-O stretching vibrations.

The collective data from these spectroscopic methods provides a comprehensive "fingerprint" of the molecule, allowing for its unequivocal identification and differentiation from potential isomers.

Advanced Analytical Methodologies for the Detection and Quantification of Destetrahydrofuranyl Terazosin

Development and Validation of High-Resolution Chromatographic Techniques for Purity Profiling

Chromatographic methods are central to the analysis of terazosin (B121538), offering high separation efficiency and sensitivity for both the parent compound and any related impurities. researchgate.net High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the most widely employed techniques. researchgate.net

HPLC methods for terazosin analysis typically utilize reversed-phase columns, such as C8 or C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). merckmillipore.com The United States Pharmacopeia (USP) specifies an HPLC method for the assay of Terazosin Hydrochloride, which employs a 4.6-mm × 25-cm column with L7 packing (octadecylsilane chemically bonded to porous silica (B1680970) or ceramic micro-particles) and a detector set at 254 nm. merckmillipore.com The mobile phase is a filtered and degassed mixture of a pH 3.2 citrate (B86180) buffer and acetonitrile. merckmillipore.com

A simple, sensitive, and reproducible HPLC method for determining terazosin in human plasma involves a one-step single solvent extraction with dichloromethane. researchgate.net This method has a quantification limit of 0.25 ng/ml, with recovery values greater than 90%. researchgate.net To prevent analytical issues, disposable plastic tubes are used to circumvent the adsorption of terazosin to glass or plastic surfaces, and the injector port is rinsed with methanol (B129727) after each injection to prevent carry-over. researchgate.net

The following table summarizes typical parameters for an HPLC method for terazosin analysis:

ParameterValueReference
ColumnPurospher®STAR RP-8 endcapped (250x4.6 mm, 5 µm) merckmillipore.com
Mobile PhasepH 3.2 Citrate buffer and acetonitrile (1685:315) merckmillipore.com
Flow Rate1.0 mL/min merckmillipore.com
Detection Wavelength254 nm merckmillipore.com
Column Temperature30 °C merckmillipore.com

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the structural elucidation and quantification of terazosin and its impurities. ekb.eg Electron impact (EI) mass spectrometry reveals that terazosin undergoes competitive and consecutive fragmentation pathways. ekb.eg The primary cleavage site is the rupture of the COOH group, followed by the loss of a propyl group. researchgate.net This detailed fragmentation information is invaluable for identifying metabolites and degradation products in various matrices. ekb.eg

An enantioselective determination of terazosin in human plasma has been achieved using normal phase HPLC coupled with electrospray mass spectrometry. nih.gov This highlights the capability of LC-MS to handle complex biological samples and provide stereospecific analysis.

A review of various analytical methods for terazosin reveals that 16 HPLC methods have been documented, alongside other chromatographic techniques like thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC). researchgate.netsciepub.com HPLC methods with fluorescence detection (HPLC-F) are noted to be particularly sensitive compared to other chromatographic approaches. researchgate.netresearchgate.net Fluorescence-based HPLC can serve as a sensitive and less costly alternative to LC-MS. sciepub.com

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is assessed by evaluating the influence of minor changes in mobile phase composition, pH, flow rate, and column temperature on the analytical results.

Application of Other Complementary Analytical Techniques (e.g., Spectrophotometry, Electroanalytical Methods) for Trace Level Detection

Beyond chromatography, several other analytical techniques are employed for the determination of terazosin, particularly for trace level detection. nih.gov

Spectrophotometry is a widely used technique due to its simplicity, cost-effectiveness, and speed. sciepub.com Various spectrophotometric methods for terazosin have been developed, often based on the formation of colored complexes. researchgate.net For instance, a method involving the formation of an ion-pair complex with bromophenol blue has a linear range of 1-10 µg/ml, a limit of detection (LOD) of 0.001 µg/ml, and a limit of quantitation (LOQ) of 0.012 µg/ml. sciepub.com Another method relies on the reaction of terazosin with ferric chloride and potassium ferricyanide (B76249) to form a stable green chromogen with maximum absorption at 740 nm, which is quantifiable in the 1-10 μg/ml range. researchgate.net

Spectrofluorimetry offers higher sensitivity for the analysis of terazosin. nih.gov An efficient method combines ionic-liquid microextraction with spectrofluorimetric detection to preconcentrate and determine trace levels of terazosin. nih.govresearchgate.net This method achieves a limit of detection of 0.027 μg L−1. nih.govresearchgate.net The native fluorescence of terazosin is observed with an emission peak at 376 nm and an excitation peak at 330 nm. nih.gov

Electroanalytical methods , such as voltammetry, have also been applied for the determination of terazosin. sciepub.com These methods are known for their high sensitivity and are suitable for trace analysis.

The following table compares the limits of detection for various analytical techniques used for terazosin:

Analytical MethodSample MatrixLimit of Detection (LOD)Reference
HPLC with fluorescence detectionPlasma0.25 ng/mL nih.gov
HPLC with electrospray ionization mass spectrometry detectionPlasma0.0625 ng/mL nih.gov
Ionic-liquid microextraction spectrofluorimetryUrine, plasma, drug0.027 μg L−1 nih.gov
Square-wave adsorptive cathodic stripping voltammetryPlasma, drug0.0058 μg L−1 nih.gov
Spectrophotometry (ion-pair with bromophenol blue)Tablet Formulation0.001 µg/ml sciepub.com

Investigation of the Biological Implications and Intrinsic Activity of Destetrahydrofuranyl Terazosin in Pre Clinical Models

Evaluation of In Vitro Cellular Interactions of Destetrahydrofuranyl Terazosin (B121538)

In vitro studies are fundamental to characterizing the initial biological profile of a chemical entity. Such assessments typically involve exposing cultured cells to the compound to evaluate its potential to induce cellular harm or other measurable effects.

A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the cytotoxic effects of Destetrahydrofuranyl terazosin on human tumor cell lines or non-malignant fibroblasts. Consequently, there is no available data to present in tabular format regarding its potency (e.g., IC50 values) across different cell lines.

It is important to distinguish this compound from other reported impurities of terazosin. For instance, a study on a different terazosin impurity, 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione, reported it to be non-cytotoxic. However, due to structural differences, these findings cannot be extrapolated to this compound.

Research into Potential Pharmacological Effects or Absence Thereof for this compound

Understanding the pharmacological profile of a compound involves investigating its interactions with specific biological targets, such as receptors and enzymes, to determine if it elicits a biological response.

The parent compound, terazosin, is a well-established antagonist of α1-adrenoceptors. The quinazoline (B50416) moiety present in both terazosin and this compound is a key structural feature for this activity. However, no dedicated studies have been published that specifically measure the binding affinity of this compound for any of the α1-adrenoceptor subtypes (α1A, α1B, α1D). Without such experimental data, it is not possible to provide a quantitative comparison of its receptor binding profile to that of terazosin. Therefore, no data table on receptor binding affinities can be generated.

Recent research has identified Phosphoglycerate Kinase 1 (PGK1) as a target for terazosin, which has been shown to activate the enzyme. This interaction is independent of its α1-adrenoceptor antagonism. A thorough review of the available literature indicates that the effect of this compound on PGK1 activity has not been investigated. As a result, there is no experimental basis to determine whether it acts as an activator, inhibitor, or has no effect on this enzyme.

Implications for Terazosin Pharmaceutical Science and Future Research Avenues

Influence of Destetrahydrofuranyl Terazosin (B121538) on the Quality, Stability, and Efficacy of Terazosin Formulations

Quality and Stability: The primary concern regarding Destetrahydrofuranyl terazosin is its potential to compromise the stability of terazosin formulations. It can be formed as a degradation product through the hydrolysis of the amide bond linking the piperazine (B1678402) ring and the tetrahydrofuroyl group in the terazosin molecule. sciepub.com This degradation pathway suggests that the presence of this compound can be an indicator of product instability. sciepub.com The formation of degradation impurities can lead to a decrease in the potency of the drug product over its shelf life and may alter its physical characteristics. aquigenbio.com Reactive impurities, even at trace levels, can have an adverse effect on the stability of drug products. researchgate.net

Efficacy: While specific studies on the direct impact of this compound on the therapeutic efficacy of terazosin are not extensively documented in publicly available literature, the presence of any impurity has the potential to alter the drug's performance. Impurities can affect the dissolution profile of the drug, which in turn can influence its bioavailability. nih.gov Since this compound lacks the tetrahydrofuroyl group, which is part of the active molecule, its pharmacological activity is likely different from that of terazosin. If present in significant amounts, it could lead to a sub-optimal therapeutic effect. drugbank.commedlineplus.govmayoclinic.org

Table 1: Chemical Identification of this compound
IdentifierName/Value
Chemical Name6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine veeprho.com
SynonymsTerazosin EP Impurity C, Terazosin USP Related Compound A, Doxazosin EP Impurity G, Prazosin EP Impurity C veeprho.comclearsynth.com
CAS Number60547-97-9 synthinkchemicals.com
Molecular FormulaC₁₄H₁₉N₅O₂ clearsynth.com
Molecular Weight289.33 g/mol clearsynth.com

Strategies for Impurity Mitigation and Control in Terazosin Active Pharmaceutical Ingredient (API) Manufacturing

Controlling impurities during the manufacturing process is a critical aspect of ensuring the safety and quality of pharmaceuticals. grace.com For this compound, which is a process-related impurity, several strategies are employed for its mitigation and control.

The synthesis of terazosin typically involves the reaction of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 1-(2-tetrahydrofuroyl)piperazine. wikipedia.org this compound can arise from an incomplete reaction or as a side product. Effective control strategies include:

Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of reactants can maximize the formation of terazosin while minimizing the generation of impurities. This includes ensuring the complete conversion of starting materials. synthinkchemicals.com

Purification Techniques: After synthesis, the API undergoes purification steps, such as recrystallization or chromatography, to remove residual impurities, including this compound, to acceptable levels as defined by regulatory guidelines.

Analytical Monitoring: Robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed and validated for the detection and quantification of this compound. grace.comchromatographyonline.com These methods are crucial for quality control throughout the manufacturing process, from raw materials to the final API. Reference standards of this compound are used for method development, validation, and routine quality control checks. synthinkchemicals.com

Quality by Design (QbD): Implementing QbD principles in the manufacturing process helps in identifying and controlling critical process parameters that may lead to the formation of impurities, ensuring a consistently high-quality product. grace.com

Unexplored Research Hypotheses and Directions for this compound as a Standalone Chemical Entity or Contaminant

While primarily viewed as an impurity, the chemical structure of this compound suggests potential for its own biological activity, warranting further investigation.

Pharmacological Activity: this compound belongs to the quinazoline (B50416) class of compounds. cymitquimica.com Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. mdpi.comwisdomlib.orgnih.govnih.gov Given that it shares the core 4-amino-6,7-dimethoxy-2-(piperazin-1-yl)quinazoline structure with active drugs like prazosin, it is plausible that this compound could exhibit some affinity for alpha-1 adrenergic receptors, similar to terazosin, or possess other unforeseen biological activities. veeprho.comprobes-drugs.orgdrugbank.com

Toxicological Profile: As a contaminant in a widely used medication, understanding the toxicological profile of this compound is important for patient safety. aquigenbio.com Future research should focus on its potential cytotoxicity and genotoxicity to establish safe threshold levels in the final drug product.

Synthetic Chemistry and Drug Discovery: The molecule could also serve as a valuable building block in synthetic medicinal chemistry. bldpharm.comsigmaaldrich.com Its quinazoline-piperazine core is a privileged scaffold that can be further modified to create novel compounds with potential therapeutic applications in various disease areas. semanticscholar.org

Table 2: Potential Future Research Directions for this compound
Research AreaHypothesis/Direction
PharmacologyInvestigate potential alpha-1 adrenergic blocking activity or other receptor binding affinities.
ToxicologyEvaluate the cytotoxic and genotoxic potential to better inform risk assessment as a pharmaceutical impurity.
Medicinal ChemistryUtilize as a scaffold for the synthesis of new quinazoline derivatives with potential therapeutic properties (e.g., anticancer, antimicrobial). nih.gov
Analytical ChemistryDevelop more sensitive and rapid analytical methods for its detection and quantification in terazosin API and formulations.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying 1-[(tetrahydro-2-furanyl)carbonyl]piperazine in Terazosin Hydrochloride?

  • Methodology :

  • Chromatographic System : Use a column packed with L7 stationary phase, a UV detector at 254 nm, and a mobile phase gradient (1.5–2.0 mL/min over 40–80 minutes). Ensure baseline separation of terazosin from related compounds (e.g., resolution ≥9.0 between terazosin and compound B) .
  • Sample Preparation : Derivatize 5 mL aliquots of blank, standard, and test solutions with phosphate buffer (pH 3.2) and derivatization reagent. Incubate for 20 minutes before diluting with acetonitrile:water (1:1) .
  • Validation Criteria : Column efficiency ≥12,000 theoretical plates, tailing factor ≤3.0, and RSD ≤2.0% for terazosin peaks .

Q. How are related compounds (A, B, C) identified and controlled in Terazosin Hydrochloride formulations?

  • Methodology :

  • Reference Standards : Use USP-certified Terazosin Related Compound A (1-[(tetrahydro-2-furanyl)carbonyl]piperazine), B, and C. Store under light-protected, tightly sealed conditions to prevent degradation .
  • Chromatographic Profiling : Inject standard solutions to establish relative retention times (e.g., 0.2 for compound A, 1.48 for B, 2.57 for C). Quantify impurities against USP limits (e.g., ≤0.1% for 1-[(tetrahydro-2-furanyl)carbonyl]piperazine) .

Q. What are the key physicochemical validation parameters for Terazosin Hydrochloride?

  • Methodology :

  • Purity : Confirm via loss on drying (≤1.0%) and residue on ignition (≤0.1%) .
  • Solution Clarity : Dissolve in methanol (90%) to a 1% w/v solution; ensure colorless to pale yellow appearance .
  • Heavy Metal Limits : Adhere to USP thresholds (e.g., ≤20 ppm) using atomic absorption spectroscopy .

Advanced Research Questions

Q. How can discrepancies in impurity quantification across studies be resolved?

  • Methodology :

  • Cross-Validation : Compare results from HPLC, LC-MS, and NMR to confirm impurity identity. For example, identified a novel impurity (1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione) via MS/NMR and synthetic replication .
  • Root-Cause Analysis : Investigate synthesis pathways (e.g., catalytic hydrogenation side reactions) and optimize reaction conditions to minimize byproducts .

Q. What strategies are effective for synthesizing and characterizing deuterated analogs of Destetrahydrofuranyl terazosin?

  • Methodology :

  • Deuterated Standards : Use Terazosin-d8 (CAS 1006718-20-2) as an internal standard for mass spectrometry. Ensure isotopic purity ≥98% via NMR and high-resolution MS .
  • Synthetic Routes : Replace hydrogen atoms in the tetrahydrofuran moiety with deuterium using Pd/C catalysis in deuterated solvents (e.g., D2O/CD3OD) .

Q. How can preclinical and clinical data be integrated to assess Terazosin's neuroprotective effects in Parkinson’s disease?

  • Methodology :

  • Preclinical Models : Measure brain ATP levels and glycolysis rates in rodents after terazosin administration. Use cerebrospinal fluid (CSF) sampling to correlate plasma and brain concentrations .
  • Clinical Translation : Design Phase I trials with healthy volunteers (e.g., 5 mg/day doses) to monitor ATP changes via 31P-MRS imaging. Expand to Phase II trials in Parkinson’s patients if target engagement is confirmed .

Q. What computational and experimental approaches validate Terazosin's interaction with α1-adrenoceptors?

  • Methodology :

  • Binding Assays : Use radiolabeled (e.g., [³H]-prazosin) competitive binding studies to determine Ki values (e.g., 0.79–3.91 nM for α1 subtypes) .
  • Molecular Dynamics : Simulate ligand-receptor interactions using crystal structures of α1a-adrenoceptor (PDB: 7L11) to identify critical binding residues (e.g., Asp106, Tyr351) .

Q. How can big data analytics enhance understanding of Terazosin's off-target effects?

  • Methodology :

  • Database Mining : Query IBM Watson/Truven (240 million patient records) to compare Parkinson’s progression in terazosin users vs. non-users. Adjust for confounders (e.g., age, comorbidities) via multivariate regression .
  • Transcriptomic Analysis : Profile gene expression changes in terazosin-treated cell lines (e.g., HEK293) to identify pathways beyond PGK1 activation .

Data Presentation

Parameter Method Acceptance Criteria Reference
Column EfficiencyHPLC (USP L7 column)≥12,000 theoretical plates
Impurity Limit (Compound A)Derivatization-HPLC≤0.1% of parent compound
ATP Increase (Preclinical)31P-MRS≥20% vs. baseline
α1b-Adrenoceptor KiRadioligand Binding Assay0.79 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Destetrahydrofuranyl terazosin
Reactant of Route 2
Reactant of Route 2
Destetrahydrofuranyl terazosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.